3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
The compound 3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide features a pyrido[2,3-d]pyrimidinone core linked to a 3,5-dimethoxy-substituted benzamide group via a phenyl bridge. This structure is characteristic of kinase inhibitors or anticancer agents, leveraging hydrogen bonding (via methoxy and amide groups) and hydrophobic interactions (via aromatic rings) for target binding. The compound’s design aligns with medicinal chemistry strategies to optimize solubility, bioavailability, and target affinity through substituent modulation .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-25-21-20(5-4-10-24-21)23(29)27(14)17-8-6-16(7-9-17)26-22(28)15-11-18(30-2)13-19(12-15)31-3/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMGFYRZTCJULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine derivative, followed by cyclization and functional group modifications to introduce the pyrido[2,3-d]pyrimidinyl moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3,5-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrido[2,3-d]pyrimidinone vs. Pyrrolo[2,3-b]pyridine (): The compound N-(5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k) shares a benzamide moiety but replaces the pyrido-pyrimidinone core with a pyrrolo-pyridine system. This structural shift reduces hydrogen bond acceptors (6 vs. Despite a moderate synthesis yield (47%), its high purity (97%) suggests robust scalability .
- Pyrido[1,2-a]pyrimidinone Derivatives (): Patent compounds like 2-[4-(difluoromethoxy)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature a pyrido[1,2-a]pyrimidinone core with piperazine substituents. The fused-ring system’s orientation may enhance DNA intercalation or topoisomerase inhibition, differing from the target compound’s pyrido[2,3-d]pyrimidinone scaffold, which is more compact and rigid .
Substituent Modifications
Methoxy vs. Ethoxy Groups ():
The analog 4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide replaces 3,5-dimethoxy with a single 4-ethoxy group. Ethoxy’s larger size and lower polarity may reduce solubility (logP ~3.8 vs. ~3.5 for dimethoxy) but enhance membrane permeability. This trade-off highlights the critical role of methoxy positioning in balancing lipophilicity and aqueous stability .- Methoxy vs. Methyl Groups (): 3,5-Dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (F306-0107) substitutes methoxy with methyl groups, increasing hydrophobicity (logP 3.804 vs. ~3.5 for dimethoxy). The methyl groups reduce hydrogen bond acceptors (6 vs. 7) and polar surface area (55.79 Ų vs.
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight | logP | H-Bond Acceptors | H-Bond Donors | Solubility (LogSw) |
|---|---|---|---|---|---|
| Target Compound | ~408 | ~3.5 | 7 | 1 | -4.0 |
| 8k (Pyrrolo-pyridine) | ~420 | ~3.2 | 6 | 1 | -3.8 |
| F306-0107 (Methyl analog) | 398.46 | 3.804 | 6 | 1 | -3.90 |
| 4-Ethoxy analog (CM628083) | ~414 | ~3.8 | 6 | 1 | -4.2 |
Key Observations:
- The target compound’s 3,5-dimethoxy groups optimize polarity (lower logP than methyl/ethoxy analogs) while maintaining hydrogen bonding capacity.
- F306-0107 ’s higher logP (3.804) suggests superior lipid membrane penetration but may limit aqueous solubility .
- All analogs exhibit low solubility (LogSw < -3.8), necessitating formulation strategies like salt formation or nanoemulsion.
Biological Activity
3,5-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound belonging to the class of benzamides and pyridopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure suggests a variety of mechanisms through which it may exert pharmacological effects.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Methoxy groups at positions 3 and 5 on the benzamide ring.
- A pyrido[2,3-d]pyrimidine moiety that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity. For instance, derivatives of pyridopyrimidine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they can inhibit bacterial growth effectively .
| Compound | MIC (μg/mL) | Target Strains |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 5 | S. aureus |
| 3,5-Dimethoxy-N-(4-{...}) | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Related compounds have shown promise as multikinase inhibitors, which can target multiple pathways involved in cancer progression. For example, some pyridopyrimidine derivatives have been found to inhibit CDK4/6 kinases, leading to cell cycle arrest and reduced tumor growth in xenograft models .
The biological activity of 3,5-dimethoxy-N-(4-{...}) may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Interaction with DNA : Some derivatives interact with DNA or RNA synthesis pathways, affecting cell division and growth.
- Induction of Apoptosis : Certain analogs have been reported to induce apoptosis in cancer cells, highlighting their potential therapeutic applications.
Case Studies
- Antibacterial Evaluation : A study evaluated various derivatives of pyridopyrimidine for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzamide framework significantly influenced antimicrobial efficacy .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. Compounds showed varying degrees of cytotoxicity with IC50 values ranging from nanomolar to micromolar concentrations, indicating their potential as lead compounds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
